Gentiournoside D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

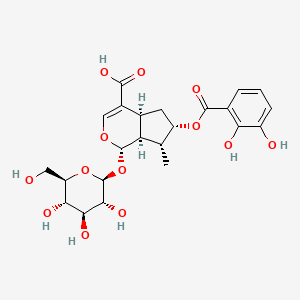

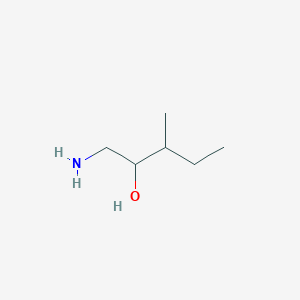

Gentiournoside D is a compound isolated from the whole plants of Gentiana urnula . It is used for research in the fields of medicine and pharmacy . The molecular weight of Gentiournoside D is 512.46 and its molecular formula is C23H28O13 .

Molecular Structure Analysis

The molecular structure of Gentiournoside D is represented by the formula C23H28O13 . The structure has been confirmed by MS and NMR .Physical And Chemical Properties Analysis

Gentiournoside D is a powder . It has a molecular weight of 512.46 and a molecular formula of C23H28O13 . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Aplicaciones Científicas De Investigación

1. Analgesic Effects in Diabetic Peripheral Neuropathy

Gentiopicroside, a compound related to Gentiournoside D, has shown promise as an analgesic in the treatment of Diabetic Peripheral Neuropathy (DPN). It ameliorates hyperalgesia and regulates dyslipidemia, enhancing nerve blood flow and improving Motor and Sensory Nerve Conduction Velocity. This effect is mediated through the PPAR-γ/AMPK/ACC signaling pathway (Lu et al., 2018).

2. Anti-inflammatory and Anti-apoptotic Activities

Gentiopicroside isolated from Gentiana scabra Bge. exhibits anti-inflammatory activities by down-regulating key adipogenic transcription factors and inflammatory cytokine genes. It also possesses anti-apoptotic activities, as seen in its protective effect against d-galactosamine and lipopolysaccharide-induced murine fulminant hepatic failure, which involves the suppression of caspase activation and modulation of Bax/Bcl-2 protein ratio (Lian et al., 2010).

3. Anti-obesity Effects

In diet-induced obese mice, Gentiopicroside has demonstrated positive anti-obesity effects. It regulates the expression of genes related to adipogenesis, lipogenesis, and inflammation, leading to reduced body weight and visceral fat mass (Choi et al., 2019).

4. Attenuation of Pain/Depression Dyad

Gentiopicroside has been found to attenuate pain and depression in mice induced by reserpine, through downregulation of GluN2B receptors in the amygdala. This suggests potential therapeutic applications for conditions where pain and depression coexist (Liu et al., 2014).

Safety and Hazards

Gentiournoside D should be stored at 4°C and protected from light . Personal protective equipment such as gloves, eyeshields, and an N95 mask should be used when handling this compound . In case of contact with eyes or skin, flush with plenty of water . If ingested or inhaled, seek medical attention .

Propiedades

IUPAC Name |

(1S,4aS,6S,7R,7aS)-6-(2,3-dihydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O13/c1-8-13(34-21(32)9-3-2-4-12(25)16(9)26)5-10-11(20(30)31)7-33-22(15(8)10)36-23-19(29)18(28)17(27)14(6-24)35-23/h2-4,7-8,10,13-15,17-19,22-29H,5-6H2,1H3,(H,30,31)/t8-,10+,13-,14+,15+,17+,18-,19+,22-,23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKNXIQZWKLNKL-AOLCZBGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gentiournoside D | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2536763.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2536764.png)

![5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2536769.png)

![Methyl 5-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]furan-2-carboxylate](/img/structure/B2536774.png)

![3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B2536777.png)

![Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2536778.png)

![N-cycloheptyl-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2536783.png)